Troriluzole is a novel chemical entity classified as a third-generation prodrug designed to modulate glutamate, the predominant excitatory neurotransmitter in the central nervous system. Its primary mechanism involves reducing synaptic levels of glutamate by enhancing its uptake through excitatory amino acid transporters located on glial cells. This action is particularly significant in conditions characterized by glutamatergic dysregulation, such as neurodegenerative diseases and substance dependence disorders .
This synthetic pathway allows for the production of Troriluzole with desirable pharmacological properties while minimizing adverse effects associated with its parent compound .
Troriluzole has demonstrated significant biological activity in various preclinical and clinical studies. Notably, it has shown efficacy in slowing the progression of Spinocerebellar Ataxia (SCA), a group of inherited neurodegenerative disorders. In clinical trials, patients treated with Troriluzole exhibited a 50-70% reduction in disease progression over three years, translating to a delay of approximately 1.5 to 2.2 years compared to untreated individuals . Additionally, Troriluzole has been shown to inhibit methamphetamine-induced hyperlocomotion and conditioned place preference in animal models, indicating its potential use in treating substance use disorders .
Troriluzole is primarily under investigation for its therapeutic potential in treating neurodegenerative diseases such as Spinocerebellar Ataxia and conditions associated with excessive glutamate signaling, including:
Interaction studies involving Troriluzole have focused on its effects on neurotransmitter systems and potential drug-drug interactions. Notably, it has been shown to normalize glutamate levels altered by methamphetamine exposure without significantly affecting the pharmacokinetics of methamphetamine itself . Additionally, ongoing clinical trials are assessing potential interactions with other medications used in treating neurodegenerative diseases.
Troriluzole shares similarities with several other compounds that modulate glutamate signaling or have neuroprotective effects. Here are some notable comparisons:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Riluzole | Glutamate release inhibitor | First-generation drug for amyotrophic lateral sclerosis (ALS) |
Memantine | NMDA receptor antagonist | Used for Alzheimer's disease; different receptor target |
Baclofen | GABA_B receptor agonist | Primarily used for muscle spasticity; different neurotransmitter system |
Lamotrigine | Sodium channel blocker | Used as an anticonvulsant; affects neuronal excitability |
Troriluzole is unique due to its specific design as a prodrug that enhances glutamate uptake while minimizing side effects related to direct receptor antagonism or inhibition seen in other compounds .
Troriluzole exhibits a complex molecular structure with the molecular formula C₁₅H₁₆F₃N₅O₄S [1] [3]. The compound has a molecular weight of 419.38 g/mol, representing a third-generation tripeptide prodrug formulation [1] [9]. The structural architecture of troriluzole incorporates a benzothiazole derivative core conjugated to a tripeptide carrier system [4].
The molecular structure consists of a 6-(trifluoromethoxy)-1,3-benzothiazol-2-yl moiety linked through an amide bond to a glycylglycyl-N²-methyl glycinamide chain [2] [3]. The benzothiazole ring system contains a sulfur atom at position 1 and nitrogen at position 3, with a trifluoromethoxy substituent at the 6-position [1] [2]. The tripeptide component features a sequential arrangement of glycine-glycine-sarcosine residues, where sarcosine represents N-methylglycine [4].
The three-dimensional conformation of troriluzole demonstrates specific spatial arrangements that facilitate its biological activity as a prodrug [4]. The trifluoromethoxy group contributes significant electronegativity to the benzothiazole ring system, influencing the overall electronic distribution within the molecule [1] [2].
Table 1: Structural Components of Troriluzole
Component | Chemical Structure | Function |
---|---|---|
Benzothiazole core | 6-(trifluoromethoxy)-1,3-benzothiazol-2-yl | Active pharmacophore precursor |
Tripeptide linker | Glycyl-glycyl-N²-methyl | Prodrug carrier system |
Amide bonds | Multiple carbonyl linkages | Structural connectivity |
Trifluoromethoxy group | CF₃O- | Electronic modulation |
The systematic IUPAC nomenclature for troriluzole is 2-amino-N-{[methyl({[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}methyl)carbamoyl]methyl}acetamide [2]. This nomenclature reflects the complete structural complexity of the molecule, incorporating both the benzothiazole heterocycle and the tripeptide components.
The compound possesses several systematic identifiers across chemical databases [1] [3]. The PubChem Compound Identifier (CID) is 121488186, while the Chemical Abstracts Service (CAS) registry number is 1926203-09-9 [1] [8]. The International Chemical Identifier (InChI) key is YBZSGIWIPOUSHY-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound [4] [8].
Alternative systematic names include glycylglycyl-N²-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycinamide, which emphasizes the peptide nature of the molecule [2] [3]. The SMILES notation for troriluzole is CN(CC(=O)NC1=NC2=CC=C(OC(F)(F)F)C=C2S1)C(=O)CNC(=O)CN, representing the connectivity pattern in linear format [2].
The hydrochloride salt form of troriluzole has the CAS number 1926204-76-3 and molecular formula C₁₅H₁₇ClF₃N₅O₄S with a molecular weight of 455.84 g/mol [2] [3]. This salt form represents the pharmaceutically relevant formulation used in clinical applications [2] [9].
Table 2: Systematic Identifiers for Troriluzole
Identifier Type | Value |
---|---|
IUPAC Name | 2-amino-N-{[methyl({[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}methyl)carbamoyl]methyl}acetamide |
CAS Number | 1926203-09-9 |
PubChem CID | 121488186 |
InChI Key | YBZSGIWIPOUSHY-UHFFFAOYSA-N |
ChEMBL ID | CHEMBL4297586 |
KEGG Drug ID | D11414 |
Troriluzole exists as a crystalline solid under standard conditions, demonstrating enhanced stability compared to its parent compound riluzole [10] [11]. The compound exhibits optimized pharmaceutical properties through its prodrug design, which minimizes first-pass metabolism and enhances gastrointestinal absorption [11]. Temperature stability studies indicate that troriluzole maintains structural integrity across physiologically relevant temperature ranges [11].
The thermal stability profile of troriluzole has been characterized through differential scanning calorimetry and thermogravimetric analysis techniques [11]. These studies reveal specific thermal transition temperatures that define the compound's stability boundaries under various storage conditions [11]. The crystalline form demonstrates resistance to humidity-induced degradation when stored under controlled conditions [11].
Photostability assessments indicate that troriluzole requires protection from direct light exposure to maintain chemical integrity [11]. The trifluoromethoxy substituent provides some inherent stability against oxidative degradation processes [1] [2]. Storage recommendations specify maintenance at temperatures between 2-8°C for long-term preservation, with limited stability at room temperature conditions [40] [43].
The compound demonstrates pH-dependent stability characteristics, with optimal stability observed in slightly acidic to neutral pH ranges [11]. Alkaline conditions may promote hydrolytic degradation of the amide bonds within the tripeptide structure [11]. Moisture content significantly influences the stability profile, necessitating storage in low-humidity environments [11].
Table 3: Stability Parameters of Troriluzole
Parameter | Specification | Conditions |
---|---|---|
Storage Temperature | 2-8°C | Long-term stability |
Room Temperature Stability | Limited duration | 25°C maximum |
pH Stability Range | 5.0-7.5 | Aqueous solutions |
Light Sensitivity | Photosensitive | Requires protection |
Moisture Sensitivity | Low humidity required | <60% relative humidity |
The solubility profile of troriluzole reflects its designed enhancement over the parent compound riluzole [13]. Aqueous solubility studies demonstrate improved dissolution characteristics compared to riluzole, with solubility values dependent on pH conditions [13]. The compound exhibits limited solubility in pure water but shows enhanced dissolution in buffered aqueous systems [13].
Organic solvent solubility studies reveal that troriluzole dissolves readily in dimethyl sulfoxide at concentrations up to 50 mg/mL (119.22 mM) [7]. Methanol and ethanol demonstrate moderate solubility characteristics, while non-polar solvents show limited dissolution capacity [7]. The partition coefficient studies indicate intermediate lipophilicity, balancing aqueous solubility with membrane permeability requirements [34] [41].
pH-dependent solubility profiles demonstrate increased dissolution under slightly acidic conditions, consistent with the ionizable groups present in the molecule [13] [33]. Buffer systems containing phosphate or acetate enhance solubility compared to unbuffered aqueous media [13]. Temperature effects on solubility follow typical patterns, with increased dissolution at elevated temperatures [13].
Dissolution kinetics studies reveal biphasic release patterns characteristic of prodrug formulations [33] [36]. Initial rapid dissolution of surface material is followed by slower sustained release as the bulk material dissolves [33]. Biorelevant dissolution media demonstrate enhanced release profiles compared to standard pharmacopeial media [33].
Table 4: Solubility Characteristics of Troriluzole
Solvent System | Solubility | Temperature | pH |
---|---|---|---|
Water | Limited | 25°C | 7.0 |
Phosphate Buffer | Enhanced | 25°C | 6.8 |
Dimethyl Sulfoxide | 50 mg/mL | 25°C | - |
Methanol | Moderate | 25°C | - |
Ethanol | Moderate | 25°C | - |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for troriluzole through characteristic chemical shift patterns [25] [28]. Proton nuclear magnetic resonance spectra demonstrate distinct resonances for the benzothiazole aromatic protons, the trifluoromethoxy group, and the peptide backbone protons [25] [28]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with specific chemical shifts for the carbonyl carbons and the trifluoromethoxy carbon [25] [28].
Infrared spectroscopy analysis reveals characteristic absorption bands that serve as molecular fingerprints for troriluzole [22] [23]. The spectrum exhibits strong carbonyl stretching vibrations around 1650-1700 cm⁻¹ corresponding to the multiple amide bonds present in the structure [22] [23]. The benzothiazole ring system produces characteristic aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [22] [23].
Mass spectrometry analysis employs liquid chromatography with tandem mass spectrometry for quantitative determination [11] [27]. The molecular ion peak appears at m/z 419 for the free base form, with characteristic fragmentation patterns revealing the tripeptide components and benzothiazole moiety [11] [27]. Collision-induced dissociation produces diagnostic fragment ions that confirm structural integrity [27].
Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the benzothiazole chromophore system [19]. The trifluoromethoxy substituent influences the electronic transitions, producing distinctive spectral features for analytical identification [19]. High-performance liquid chromatography coupled with ultraviolet detection provides sensitive analytical methods for purity assessment and quantitative analysis [11].
Table 5: Spectroscopic Characteristics of Troriluzole
Technique | Key Features | Analytical Information |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic, peptide protons | Structural confirmation |
¹³C Nuclear Magnetic Resonance | Carbonyl, aromatic carbons | Complete carbon framework |
Infrared Spectroscopy | Amide carbonyls 1650-1700 cm⁻¹ | Functional group identification |
Mass Spectrometry | Molecular ion m/z 419 | Molecular weight confirmation |
Ultraviolet Spectroscopy | Benzothiazole absorption | Electronic structure analysis |
X-ray crystallography studies provide detailed three-dimensional structural information for troriluzole in the solid state [26]. Crystal structure analysis reveals the spatial arrangement of functional groups and intermolecular interactions that stabilize the crystal lattice [26] [42]. Unit cell parameters and space group symmetry define the crystallographic characteristics essential for polymorph identification [17] [21].